molecular formula C12H22NO4S- B14797628 (3-((Tert-butoxycarbonyl)amino)cyclopentyl)methylmethanesulfinate

(3-((Tert-butoxycarbonyl)amino)cyclopentyl)methylmethanesulfinate

Cat. No.: B14797628
M. Wt: 276.37 g/mol
InChI Key: DCHCYTPMTQBDMS-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-((Tert-butoxycarbonyl)amino)cyclopentyl)methylmethanesulfinate is a chemical compound known for its unique structure and potential applications in various fields. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, an amino group, a cyclopentyl ring, and a methanesulfinate group. This compound is of interest due to its potential reactivity and utility in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-((Tert-butoxycarbonyl)amino)cyclopentyl)methylmethanesulfinate typically involves multiple steps, starting from readily available starting materials. One common approach is to first introduce the tert-butoxycarbonyl (Boc) protecting group to the amino group of cyclopentylamine. This is followed by the introduction of the methanesulfinate group through a sulfonation reaction. The reaction conditions often involve the use of organic solvents, controlled temperatures, and specific catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis. The use of automated reactors and advanced purification techniques, such as chromatography, ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(3-((Tert-butoxycarbonyl)amino)cyclopentyl)methylmethanesulfinate can undergo various chemical reactions, including:

    Oxidation: The methanesulfinate group can be oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to yield sulfide derivatives.

    Substitution: The Boc-protected amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanesulfinate group can yield sulfone derivatives, while reduction can produce sulfide derivatives. Substitution reactions can lead to the formation of various substituted amines or thiols.

Scientific Research Applications

(3-((Tert-butoxycarbonyl)amino)cyclopentyl)methylmethanesulfinate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound can be used in the modification of biomolecules for studying biological processes.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3-((Tert-butoxycarbonyl)amino)cyclopentyl)methylmethanesulfinate involves its reactivity with various molecular targets. The Boc-protected amino group can be deprotected under acidic conditions to reveal the free amine, which can then interact with biological targets or participate in further chemical reactions. The methanesulfinate group can undergo redox reactions, influencing the compound’s overall reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

  • (3-((Tert-butoxycarbonyl)amino)cyclopentyl)acetate
  • (3-((Tert-butoxycarbonyl)amino)cyclopentyl)propionate
  • (3-((Tert-butoxycarbonyl)amino)cyclopentyl)butyrate

Uniqueness

(3-((Tert-butoxycarbonyl)amino)cyclopentyl)methylmethanesulfinate is unique due to the presence of the methanesulfinate group, which imparts distinct chemical properties compared to similar compounds with different functional groups. This uniqueness makes it valuable in specific synthetic applications and research studies.

Properties

Molecular Formula

C12H22NO4S-

Molecular Weight

276.37 g/mol

IUPAC Name

2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentyl]ethanesulfinate

InChI

InChI=1S/C12H23NO4S/c1-12(2,3)17-11(14)13-10-5-4-9(8-10)6-7-18(15)16/h9-10H,4-8H2,1-3H3,(H,13,14)(H,15,16)/p-1

InChI Key

DCHCYTPMTQBDMS-UHFFFAOYSA-M

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(C1)CCS(=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.